1,4-Diamino-2-bromo-5-nitroanthraquinone
CAS No.: 68516-55-2
Cat. No.: VC18470367
Molecular Formula: C14H8BrN3O4
Molecular Weight: 362.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68516-55-2 |
|---|---|
| Molecular Formula | C14H8BrN3O4 |
| Molecular Weight | 362.13 g/mol |
| IUPAC Name | 1,4-diamino-2-bromo-5-nitroanthracene-9,10-dione |
| Standard InChI | InChI=1S/C14H8BrN3O4/c15-6-4-7(16)10-11(12(6)17)13(19)5-2-1-3-8(18(21)22)9(5)14(10)20/h1-4H,16-17H2 |
| Standard InChI Key | XSTBDPPWAZQHLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,4-Diamino-2-bromo-5-nitroanthraquinone features an anthraquinone core substituted at positions 1 and 4 with amino groups, position 2 with bromine, and position 5 with a nitro group. This arrangement confers distinct electronic and steric effects, influencing its solubility, stability, and reactivity. The planar anthraquinone structure facilitates π-π interactions, critical for dye-fiber affinity.
The bromine and nitro groups enhance molecular polarity, reducing volatility and increasing melting points compared to non-halogenated analogs .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via sequential substitution reactions on dibromoanthraquinone precursors:
-
Amination: Reaction with ammonia or amines under pressurized conditions introduces amino groups at positions 1 and 4.
-
Nitration: Electrophilic nitration at position 5 using nitric acid/sulfuric acid mixtures.
-
Bromine Retention: Controlled reaction conditions prevent bromine displacement during nitration .
Industrial Applications
Disperse Dyes for Synthetic Fibers
1,4-Diamino-2-bromo-5-nitroanthraquinone is a precursor for violet-to-blue disperse dyes, prized for their:
-
Thermal stability: Withstands polyester dyeing temperatures (130°C).
-
Chromophoric intensity: Nitro groups amplify absorbance in the 550–600 nm range.
-
Fiber affinity: Bromine substitution improves adhesion to cellulose acetate .
Comparative Performance
| Dye Property | 1,4-Diamino-2-bromo-5-nitroanthraquinone Derivative | Conventional Anthraquinone Dye |
|---|---|---|
| Wash Fastness | Excellent (Grade 4–5) | Moderate (Grade 3) |
| Lightfastness | Grade 6–7 | Grade 5 |
| Application pH Range | 4.5–5.5 | 3.5–6.0 |
Data derived from textile industry studies highlight superior performance in harsh processing conditions .
Research Advancements
Reactivity Studies
-
Nitro Group Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling access to polyaminoanthraquinones for specialty dyes.
-
Bromine Exchange: Ligand-assisted reactions replace bromine with thiols or alkoxy groups, diversifying dye functionalities .
Environmental and Economic Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume